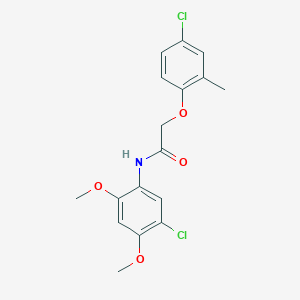![molecular formula C20H14N2O5 B3532716 Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate](/img/structure/B3532716.png)
Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate
Descripción general
Descripción
Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, in particular, features a unique structure that combines an indole moiety with a phthalimide group, making it a subject of interest for researchers in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate typically involves the reaction of indole-3-carboxylic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid or toluene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where specific functional groups are replaced by nucleophiles .
Aplicaciones Científicas De Investigación
Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylic acid: A simpler indole derivative with similar structural features.
Phthalimide: A compound containing the phthalimide group, which is also present in Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate.
Methyl indole-3-carboxylate: Another indole derivative with a methyl ester group.
Uniqueness
This compound is unique due to its combination of an indole moiety with a phthalimide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-27-20(26)15-10-21(16-9-5-4-6-12(15)16)17(23)11-22-18(24)13-7-2-3-8-14(13)19(22)25/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQCYCWNVLVINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(3-phenylpropanamide)](/img/structure/B3532633.png)

![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532649.png)
![(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B3532652.png)

![N-benzyl-2-{[5-(3-hydroxy-2-naphthyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532662.png)
![ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate](/img/structure/B3532668.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide](/img/structure/B3532669.png)
![2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3532671.png)
![N-[(4-chlorophenyl)methyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide](/img/structure/B3532678.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3532697.png)
![6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one](/img/structure/B3532702.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3532710.png)
![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3532744.png)
